molecular formula C24H27N5O B14982321 2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B14982321
M. Wt: 401.5 g/mol
InChI Key: YEOVDTLMIVDNNG-UHFFFAOYSA-N
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Description

2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring and benzoyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine core with piperazine and benzoyl groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C24H27N5O/c1-17-8-10-20(11-9-17)27-22-16-23(26-19(3)25-22)28-12-14-29(15-13-28)24(30)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,26,27)

InChI Key

YEOVDTLMIVDNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4C

Origin of Product

United States

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